molecular formula C11H18N2O5 B159641 (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid CAS No. 135415-24-6

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Cat. No.: B159641
CAS No.: 135415-24-6
M. Wt: 258.27 g/mol
InChI Key: OSDJTBDQUFFDTG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is a chiral compound featuring a pyrrolidine ring with a Boc-protected amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of amino acids or reductive amination.

    Boc Protection: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Acetic Acid Introduction: The acetic acid moiety is introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

  • (S)-2-Amino-4-oxo-pyrrolidine-1-acetic acid
  • ®-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
  • (S)-(4-N-Acetylamino-2-oxo-pyrrolidin-1-yl)-acetic acid

Comparison:

  • (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection.
  • (S)-2-Amino-4-oxo-pyrrolidine-1-acetic acid lacks the Boc protection, making it more reactive but less stable.
  • ®-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is the enantiomer of the compound, with different stereochemistry, potentially leading to different biological activity.
  • (S)-(4-N-Acetylamino-2-oxo-pyrrolidin-1-yl)-acetic acid has an acetyl-protected amino group, offering different reactivity and stability compared to the Boc-protected compound.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJTBDQUFFDTG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563411
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135415-24-6
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135415-24-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.